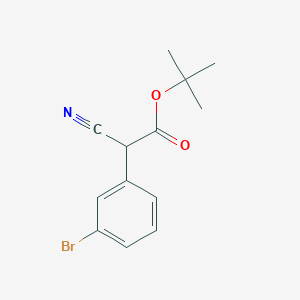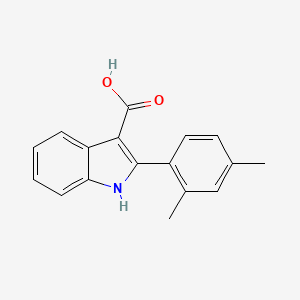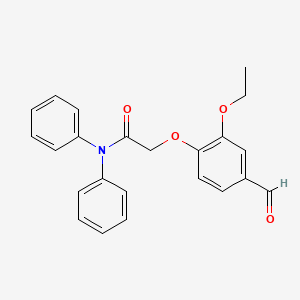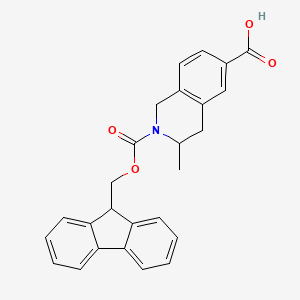
alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl esters, such as alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester, can be achieved through various methods. One method involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . Another method involves the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate . A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Chemical Reactions Analysis
Tert-butyl esters, such as alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester, can undergo various chemical reactions. For instance, they can be chlorinated using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . They can also be converted into other functional groups. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Aplicaciones Científicas De Investigación
Occurrence and Fate in the Environment
Studies on parabens, a class of chemicals that includes esters of para-hydroxybenzoic acid, highlight the presence and behavior of these compounds in aquatic environments. Parabens, which can act as weak endocrine disrupters, have been found in surface water, sediments, and effluents of wastewater treatment plants, showing their ubiquitous presence due to the consumption of paraben-based products. The transformation products of parabens, particularly chlorinated derivatives, show increased stability and persistence, raising concerns about their environmental impact and toxicity (Haman et al., 2015).
Synthetic Methods and Biological Activity
Synthetic Methods : Various synthetic methods are employed to produce organic compounds, including the use of carboxylic acids, esters, and alkynes as starting materials. These methods are crucial for the preparation of compounds with potential biological activity, including those used in medicine and agriculture (Turek et al., 2017).
Biological Activity : Organic compounds, including derivatives of cinnamic acid and indanones, have been extensively studied for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Such studies underscore the potential therapeutic applications of these compounds and highlight the importance of synthetic organic chemistry in drug discovery and development (De et al., 2011).
Environmental and Health Concerns
The widespread use of synthetic organic compounds, including flame retardants and pesticides, poses significant environmental and health risks. Studies have documented the occurrence of these compounds in various environmental matrices and their potential toxic effects on wildlife and humans. For example, pyrethroid pesticides have been detected in water, soil, and air, indicating their pervasive presence and the need for monitoring and regulation to mitigate their impact (Tang et al., 2018).
Mecanismo De Acción
Target of Action
Alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are carboxylic acids and alcohols . It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
Mode of Action
The compound interacts with its targets through a process known as tert-butylation . This process involves the conversion of carboxylic acids and alcohols into tert-butyl esters and ethers, respectively . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various organic compounds. For instance, it has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also the starting reagent for the synthesis of N-Oxalylglycine derivatives .
Result of Action
The result of the action of alpha-Cyano-3-bromobenzeneacetic acid tert-butyl ester is the formation of new organic compounds. For example, it can lead to the formation of tert-butyl esters with free amino groups quickly and in good yields . It can also result in the formation of various carboxylic acids and alcohols without amino groups into tert-butyl esters and ethers, respectively, in high yields .
Direcciones Futuras
The development of practical, green, and simple methodologies for the synthesis of esters and amides is in high demand . Therefore, future research could focus on finding alternative conditions for the interaction of tert-butanol with amino acid derivatives and developing efficient methods for the conversion of esters into acid chlorides .
Propiedades
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLMMPKMXJYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107634-47-8 |
Source


|
| Record name | tert-butyl 2-(3-bromophenyl)-2-cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)
![2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)
![Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2935911.png)

![1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2935913.png)
![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N-phenyloctanethioamide](/img/structure/B2935914.png)
![3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935917.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2935921.png)
![3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935922.png)

![3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B2935928.png)
![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)